molecular formula C16H19N3O3 B2824773 N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide CAS No. 2097862-97-8

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2824773
CAS No.: 2097862-97-8
M. Wt: 301.346
InChI Key: LDLZIWMAIUNWRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3-Cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide is a synthetic small molecule characterized by a pyridazinone core fused with a cyclopropyl group and a furan carboxamide side chain.

Properties

IUPAC Name

N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-10-9-13(11(2)22-10)16(21)17-7-8-19-15(20)6-5-14(18-19)12-3-4-12/h5-6,9,12H,3-4,7-8H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDLZIWMAIUNWRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCCN2C(=O)C=CC(=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide typically involves multiple steps:

    Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group is usually introduced via cyclopropanation reactions, which can be achieved using reagents like diazomethane or Simmons-Smith reagents.

    Attachment of the Furan Ring: The furan ring is often introduced through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate furan derivatives.

    Final Coupling: The final step involves coupling the pyridazinone intermediate with the furan derivative under conditions that promote amide bond formation, such as using carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.

    Reduction: Reduction reactions can target the pyridazinone ring, potentially converting it to a dihydropyridazine derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions adjacent to the carbonyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted amides, thioamides, and ethers.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors involved in disease pathways.

    Biological Studies: The compound can be used to study the biological activity of pyridazinone derivatives and their interactions with biological macromolecules.

    Industrial Applications: It may be used in the synthesis of advanced materials or as an intermediate in the production of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridazinone Derivatives

Pyridazinone-based compounds are widely studied for their diverse biological activities. Below is a comparative analysis with key analogs:

Compound Structural Features Reported Activities Key Differences
N-(2-(3-Cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide Pyridazinone + cyclopropyl + furan carboxamide Limited direct data; hypothesized kinase inhibition based on structural analogs Unique cyclopropyl-furan combination; potential for improved metabolic stability
6-(4-Fluorophenyl)pyridazin-3(2H)-one Pyridazinone + 4-fluorophenyl Anticancer activity (IC₅₀ = 3.2 µM in breast cancer cells) Lacks furan carboxamide; lower solubility due to fluorophenyl group
3-Cyclopropyl-6-(piperazin-1-yl)pyridazinone Pyridazinone + cyclopropyl + piperazine Serotonin receptor antagonism (Ki = 12 nM) Piperazine moiety enhances CNS penetration; differs in target selectivity

Key Findings :

  • The cyclopropyl group in the target compound may reduce oxidative metabolism compared to alkyl or aryl substituents in other pyridazinones, as seen in studies of cyclopropane-containing drugs .
Furan Carboxamide Analogs

Furan derivatives are notable for their antimicrobial and anti-inflammatory properties. Comparisons include:

Compound Structural Features Reported Activities Key Differences
2,5-Dimethylfuran-3-carboxamide Standalone furan carboxamide Moderate COX-2 inhibition (IC₅₀ = 8.7 µM) Lacks pyridazinone core; limited cellular uptake
N-(2-(Benzimidazol-2-yl)ethyl)furan-3-carboxamide Furan carboxamide + benzimidazole Antifungal activity (MIC = 16 µg/mL against C. albicans) Benzimidazole moiety introduces hepatotoxicity risks

Key Findings :

  • The integration of the furan carboxamide with a pyridazinone core in the target compound may synergize dual mechanisms (e.g., kinase inhibition + anti-inflammatory effects).
  • Compared to benzimidazole-linked analogs, the absence of aromatic heterocycles in the target compound could reduce off-target toxicity .

Q & A

Basic: What are the key structural features of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide, and how do they influence its potential biological activity?

Answer:
The compound features a pyridazinone ring (6-oxopyridazin-1(6H)-yl) linked to a cyclopropane group, a dimethylfuran carboxamide moiety, and an ethyl spacer. These structural elements are critical:

  • The pyridazinone ring is a heterocyclic scaffold known for hydrogen-bonding interactions with biological targets, potentially enabling enzyme inhibition .
  • The cyclopropyl group introduces steric constraints and metabolic stability, which may enhance target selectivity .
  • The dimethylfuran carboxamide contributes to lipophilicity, improving membrane permeability and pharmacokinetic properties .
    These features collectively suggest utility in drug design for conditions requiring modulation of enzymes or receptors.

Basic: What synthetic methodologies are reported for the preparation of this compound?

Answer:
Synthesis typically involves multi-step reactions:

Pyridazinone Core Formation : Cyclocondensation of hydrazine derivatives with diketones or keto-esters under reflux conditions (e.g., ethanol, 80°C) .

Cyclopropane Introduction : Transition-metal-catalyzed cross-coupling (e.g., Pd-mediated) or [2+1] cycloaddition with ethylene precursors .

Amide Coupling : Reaction of the pyridazinone-ethyl intermediate with 2,5-dimethylfuran-3-carboxylic acid using coupling agents like EDCI or HOBt in DMF or DCM .
Key challenges include optimizing regioselectivity and minimizing by-products through solvent choice (e.g., THF for polar intermediates) .

Basic: Which analytical techniques are essential for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry and functional group integrity (e.g., cyclopropane protons at δ 0.5–1.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% required for biological assays) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ ion matching theoretical mass) .

Advanced: How can researchers optimize reaction yields and purity during synthesis?

Answer:

  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) for coupling steps to enhance reagent solubility .
  • Catalyst Screening : Test Pd(PPh3)4 vs. Pd(OAc)2 for cyclopropane introduction to reduce side reactions .
  • Purification Strategies : Employ gradient flash chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) for intermediates .
  • In-line Monitoring : Use FTIR or LC-MS to track reaction progress and identify quenching points .

Advanced: How should researchers address contradictions in reported biological activity data (e.g., IC50 variability)?

Answer:

  • Assay Standardization : Validate protocols using reference inhibitors (e.g., staurosporine for kinase assays) and control cell lines .
  • Compound Purity : Re-test batches with ≥98% purity (via HPLC) to exclude impurity-driven artifacts .
  • Target Profiling : Perform kinome-wide screening or proteomics to identify off-target interactions that may explain discrepancies .

Advanced: What computational strategies are effective for predicting biological targets?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs, focusing on the pyridazinone ring’s hydrogen-bonding potential .
  • Pharmacophore Mapping : Identify critical features (e.g., cyclopropane’s steric bulk) using MOE or Phase .
  • ADMET Prediction : Employ SwissADME to assess metabolic liabilities (e.g., CYP3A4 oxidation of furan) .

Advanced: How can metabolic stability be evaluated for this compound?

Answer:

  • In Vitro Microsomal Assays : Incubate with human liver microsomes (HLMs) and NADPH, monitoring parent compound depletion via LC-MS/MS .
  • Metabolite Identification : Use UPLC-QTOF-MS to detect phase I/II metabolites (e.g., hydroxylation at cyclopropane) .
  • CYP Inhibition Screening : Test against CYP isoforms (e.g., 3A4, 2D6) to assess drug-drug interaction risks .

Advanced: What strategies enable regioselective functionalization of the pyridazinone ring?

Answer:

  • Protecting Group Chemistry : Temporarily block the 6-oxo group with TMSCl to direct electrophilic substitution to the 3-position .
  • Directed Ortho-Metalation : Use LDA or n-BuLi to deprotonate specific positions for halogenation or alkylation .
  • Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids at the 4-position (Pd(dppf)Cl2 catalyst) .

Advanced: How can synergistic effects with other therapeutic agents be systematically studied?

Answer:

  • Combinatorial Screening : Use checkerboard assays or high-throughput platforms to test compound libraries for additive/synergistic effects (e.g., with cisplatin in cancer models) .
  • Mechanistic Validation : Perform transcriptomics (RNA-seq) or phosphoproteomics to identify pathways enhanced by co-treatment .
  • In Vivo Models : Evaluate pharmacokinetic compatibility (e.g., CYP induction) in rodent xenografts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.